molecular formula C16H22N2O2 B2827108 1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2202176-31-4

1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

Cat. No.: B2827108
CAS No.: 2202176-31-4
M. Wt: 274.364
InChI Key: DRXVTDAICNEALA-UHFFFAOYSA-N
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Description

The compound “1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, a cyclohexyl ring, and a 3-methylpyridin-2-yl group . The pyrrolidin-2-one ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring, the cyclohexyl ring, and the 3-methylpyridin-2-yl group . The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The pyrrolidin-2-one ring, for example, could undergo reactions typical of nitrogen heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidin-2-one ring, the cyclohexyl ring, and the 3-methylpyridin-2-yl group . These groups could affect properties such as solubility, stability, and reactivity.

Scientific Research Applications

C-H Bond Functionalization

1-Aminopyridinium ylides, related to the core structure of interest, serve as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. These groups' efficiency is influenced by the substitution at the pyridine moiety, with specific ylides allowing for functionalization of primary C-H bonds without external ligands, highlighting their potential in organic synthesis and modification of complex molecules (K. Le, Hanh Nguyen, & O. Daugulis, 2019).

Synthesis of Pyrroles

The condensation of 1,3-diones and 2-(aminomethyl)pyridine can efficiently synthesize 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, involving intermediates akin to the chemical structure . This process highlights a novel method for synthesizing pyrrole derivatives, essential in medicinal chemistry and material science (Jamie J. Klappa, A. Rich, & K. McNeill, 2002).

Supramolecular Chemistry

The study of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveals the importance of C-H⋯N, C-H⋯π, and π⋯π interactions in their crystal packing. These interactions result in diverse molecular conformations and assemblies, contributing to the understanding of supramolecular architecture and its potential applications in material science and molecular recognition (C. Lai, F. Mohr, & E. Tiekink, 2006).

Coordination Chemistry

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines, related to the query compound, offers insights into their use as versatile terpyridine analogues. These ligands have been employed in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions. This research illuminates the potential of pyridine-derived ligands in designing functional materials and sensors (M. Halcrow, 2005).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be of interest in drug discovery, given the presence of the pyrrolidin-2-one ring, which is a common feature in many biologically active compounds .

Properties

IUPAC Name

1-[4-(3-methylpyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-4-2-10-17-16(12)20-14-8-6-13(7-9-14)18-11-3-5-15(18)19/h2,4,10,13-14H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXVTDAICNEALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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